Introduction: A Molecule of Interest in Modern Chemistry
Introduction: A Molecule of Interest in Modern Chemistry
An In-depth Technical Guide to 4-(Oxolan-3-yloxy)benzoic Acid: Synthesis, Characterization, and Applications
4-(Oxolan-3-yloxy)benzoic acid, with CAS Number 1343204-85-2, is a bifunctional organic molecule that incorporates a rigid, aromatic benzoic acid core and a flexible, saturated heterocyclic tetrahydrofuran (also known as oxolane) moiety linked by an ether bond.[1] This unique structural combination makes it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science. The benzoic acid unit is a well-established pharmacophore and a common building block in the synthesis of a wide array of bioactive molecules and liquid crystals.[2][3] The tetrahydrofuran ring, especially the 3-hydroxy- or 3-alkoxy-substituted variant, is a key structural element in numerous pharmaceuticals, including several antiretroviral drugs, where it often serves to enhance aqueous solubility and modulate interactions with biological targets.[4][5]
This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid, detailing its logical synthesis, expected analytical characteristics, and the scientific rationale for its potential applications. The content is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and industrially scalable approach to synthesizing 4-(Oxolan-3-yloxy)benzoic acid is through the Williamson ether synthesis. This classic yet robust reaction forms an ether by coupling an alkoxide with an alkyl halide or sulfonate in a bimolecular nucleophilic substitution (SN2) reaction.[6][7]
Two primary disconnection pathways exist for this target molecule:
-
Disconnection A: Cleavage of the ether bond at the aliphatic carbon, suggesting 4-hydroxybenzoic acid and a 3-substituted tetrahydrofuran as precursors.
-
Disconnection B: Cleavage of the ether bond at the aromatic carbon, suggesting a 4-halobenzoic acid and 3-hydroxytetrahydrofuran as precursors.
While aryl ether synthesis via methods like the Ullmann coupling is possible, the Williamson ether synthesis (Pathway A) is generally preferred for this specific target due to the ready availability of the starting materials and the favorability of the SN2 mechanism at a secondary aliphatic carbon.[8] A critical consideration is the protection of the carboxylic acid group on the 4-hydroxybenzoic acid precursor. The acidic proton would interfere with the basic conditions required to form the phenoxide nucleophile. Therefore, a common strategy involves using an ester, such as methyl 4-hydroxybenzoate, which can be easily hydrolyzed in a final step to yield the desired carboxylic acid.
The electrophile, 3-hydroxytetrahydrofuran, must be converted into a derivative with a good leaving group to facilitate the SN2 reaction. Activation via tosylation (forming a tosylate) is an excellent choice, as tosylates are superb leaving groups.
The overall synthetic workflow is therefore conceptualized as a three-step process:
-
Activation of the Alcohol: Conversion of (racemic or chiral) 3-hydroxytetrahydrofuran to 3-(tosyloxy)tetrahydrofuran.
-
Ether Formation: SN2 reaction between methyl 4-hydroxybenzoate and 3-(tosyloxy)tetrahydrofuran under basic conditions.
-
Deprotection: Hydrolysis of the methyl ester to afford the final product, 4-(Oxolan-3-yloxy)benzoic acid.
Experimental Protocol: A Validating System
The following protocol describes a robust procedure for the synthesis of 4-(Oxolan-3-yloxy)benzoic acid. Each step is designed for high yield and purity, with purification methods included to ensure the quality of the final product.
Materials and Reagents:
-
Methyl 4-hydroxybenzoate
-
3-Hydroxytetrahydrofuran[9]
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Pyridine, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Magnesium sulfate (MgSO₄), anhydrous
Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran (Electrophile)
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine (approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers, wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the tosylation reaction, driving it to completion. The SN2 reaction in the next step requires an excellent leaving group, which the tosylate anion provides.[7]
Step 2: Synthesis of Methyl 4-(Oxolan-3-yloxy)benzoate (Ether Formation)
-
To a suspension of methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (approx. 0.5 M), add a solution of 3-(tosyloxy)tetrahydrofuran (1.2 eq) in DMF.[10]
-
Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the pure ester.
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[11] K₂CO₃ is a sufficiently strong base to deprotonate the phenol but not the ester. Heating is required to overcome the activation energy for the SN2 reaction.
Step 3: Synthesis of 4-(Oxolan-3-yloxy)benzoic Acid (Hydrolysis)
-
Dissolve the purified methyl 4-(oxolan-3-yloxy)benzoate (1.0 eq) in a mixture of methanol and 2 M aqueous NaOH (e.g., 3:1 v/v).
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until saponification is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, 4-(Oxolan-3-yloxy)benzoic acid. Recrystallization (e.g., from ethanol/water) can be performed if higher purity is needed.
Causality: Saponification is a robust method for ester hydrolysis. The acidification step protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, enabling its isolation.
Physicochemical and Spectroscopic Characterization
Authenticating the structure and purity of the synthesized compound is paramount. The following table summarizes the key identifiers and predicted analytical data for 4-(Oxolan-3-yloxy)benzoic acid.
| Property | Value / Predicted Data | Source / Rationale |
| CAS Number | 1343204-85-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [12] |
| Molecular Weight | 192.21 g/mol | [12] |
| Appearance | Predicted: White to off-white solid | Based on typical benzoic acid derivatives. |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 12.9 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 5.1-5.0 (m, 1H, O-CH), 4.0-3.8 (m, 4H, -CH₂-O-CH₂-), 2.3-2.1 (m, 2H, -CH₂-) | Chemical shifts are estimated based on data for 4-hydroxybenzoic acid[13] and other 4-alkoxy benzoic acids.[14][15] The aromatic protons show a characteristic AA'BB' system for a 1,4-disubstituted ring. The oxolane protons would present as complex multiplets. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 167.0 (C=O), 161.5 (Ar-C-O), 131.5 (Ar-CH), 123.0 (Ar-C-COOH), 115.0 (Ar-CH), 78.0 (O-CH), 67.0 (O-CH₂), 32.0 (-CH₂-) | Chemical shifts are estimated based on data for related benzoic acid[16] and 4-alkoxy benzoic acid derivatives.[17][18] |
| Mass Spectrometry (ESI-) | Predicted m/z: 191.07 [M-H]⁻ | Calculated for C₁₁H₁₁O₃⁻. |
| Infrared (IR, KBr) | Predicted ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 1680 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1250 (asymmetric C-O-C stretch), 1080 (symmetric C-O-C stretch) | Based on characteristic frequencies for carboxylic acids and aryl ethers. |
Potential Applications in Drug Discovery and Materials Science
The structural features of 4-(Oxolan-3-yloxy)benzoic acid provide a strong rationale for its use as a versatile building block.
1. Medicinal Chemistry and Fragment-Based Drug Design (FBDD):
The tetrahydrofuran (THF) moiety is a recognized "solubility tag" and a bioisostere for other groups. Its non-planar, flexible nature allows it to project vectors in three-dimensional space, making it an attractive scaffold for exploring chemical space in FBDD. The ether linkage provides metabolic stability compared to an ester, while the benzoic acid offers a key hydrogen bond donating and accepting group, or a handle for further derivatization into amides or esters.[19]
2. Liquid Crystals:
4-Alkoxybenzoic acids are fundamental components in the synthesis of thermotropic liquid crystals.[3][20] The rigid benzoic acid core contributes to the mesogenic character, while the flexible terminal chain (in this case, the oxolane) influences the melting and clearing points of the liquid crystalline phase. The polarity and shape of the oxolane ring could lead to novel mesophase behaviors compared to traditional alkyl chains.
3. Prodrugs:
Benzoic acid esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release an active carboxylic acid.[19] While this molecule is itself a free acid, it can be esterified with an active pharmaceutical ingredient (API) containing a hydroxyl group, using the 4-(Oxolan-3-yloxy)benzoate moiety as a promoiety to tune the lipophilicity and release kinetics of the parent drug.
Conclusion
4-(Oxolan-3-yloxy)benzoic acid is a strategically designed molecule with high potential as a building block in both pharmaceutical and materials research. Its synthesis is achievable through well-established and reliable chemical transformations, primarily the Williamson ether synthesis. The combination of a functionalizable benzoic acid, a stable ether linkage, and a solubilizing, three-dimensional oxolane ring provides a compelling toolkit for chemists to modulate the properties of larger molecules. This guide has outlined the core technical knowledge required to synthesize, characterize, and strategically deploy this compound in advanced research applications.
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